molecular formula C13H12ClN3 B1474019 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine CAS No. 1959199-65-5

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine

Cat. No.: B1474019
CAS No.: 1959199-65-5
M. Wt: 245.71 g/mol
InChI Key: BNAQUWNVNZZKPZ-UHFFFAOYSA-N
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Description

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group, an indene moiety, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1H-inden-2-amine, which is then reacted with 3-chloropyrazine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chloro group, indene moiety, and pyrazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-13(16-6-5-15-12)17-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAQUWNVNZZKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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